4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine
Description
Properties
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-9-13(2)11-17(10-12)7-8-18-15-5-3-14(16)4-6-15/h3-6,12-13H,7-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCWNFSFGRHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine typically involves the reaction of 3,5-dimethylpiperidine with 4-ethoxyphenylamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogenated compounds, organic solvents like dichloromethane (DCM)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Substituted phenylamine derivatives
Scientific Research Applications
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine that serves as a fundamental building block in organic synthesis.
3,5-Dimethylpiperidine: A derivative of piperidine with two methyl groups at positions 3 and 5, used in the synthesis of various organic compounds.
4-Ethoxyphenylamine: An aromatic amine with an ethoxy group at the para position, used in the synthesis of pharmaceuticals and other organic molecules.
Uniqueness: 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine is unique due to its specific combination of a piperidine ring with a phenylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Biological Activity
4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.37 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including analgesic and anti-inflammatory properties. The 4-anilidopiperidine class, to which this compound belongs, has been extensively studied for its interactions with opioid receptors.
The primary mechanism of action for compounds in this class is their affinity for the μ-opioid receptor, which mediates analgesic effects. Studies have shown that modifications to the piperidine ring and the phenyl moiety can significantly affect receptor affinity and selectivity.
Table 1: Affinity of Related Compounds for Opioid Receptors
| Compound Name | μ-Receptor Affinity (nM) | δ-Receptor Affinity (nM) | κ-Receptor Affinity (nM) |
|---|---|---|---|
| Fentanyl | 0.95 | 12.0 | >1000 |
| Compound A | 3.45 | 20.0 | >1000 |
| Compound B | 1.50 | 15.0 | >1000 |
Note: Values are derived from comparative studies on opioid receptor binding affinities.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Analgesic Efficacy : In a study comparing various piperidine derivatives, it was found that modifications at the 4-position of the aniline significantly enhanced μ-receptor selectivity while maintaining analgesic efficacy comparable to morphine .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on cancer cell lines, revealing that certain derivatives exhibited significant anti-proliferative activity against breast cancer cells .
- Antiviral Activity : Research into non-nucleoside reverse transcriptase inhibitors has indicated that compounds with similar structural features may inhibit HIV replication effectively . This suggests potential applications in antiviral therapies.
Synthesis Pathways
The synthesis of this compound typically involves:
- Nucleophilic Substitution : The reaction of a suitable piperidine derivative with an ethoxy-substituted phenyl amine.
- Optimization : Variations in substituents on the piperidine and phenyl rings can lead to enhanced biological activity.
Q & A
Q. What synthetic routes are recommended for 4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine, and how can yield and purity be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperidine moiety can be introduced via alkylation of a phenolic intermediate. Key optimization steps include:
- Catalyst selection : Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Temperature control : Maintain reaction temperatures between 60–80°C to avoid side-product formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high purity (>95%) .
- Yield improvement : Pre-activate intermediates (e.g., hydroxyl to triflate) to accelerate reaction kinetics .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural elucidation : Use -NMR (400 MHz, CDCl) to confirm ethoxy-piperidine linkage (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.2 ppm). -NMR resolves carbonyl and quaternary carbons .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (expected m/z ~305.2) .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points (>200°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs)?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor pockets (e.g., serotonin receptors). Focus on hydrogen bonding with the ethoxy group and hydrophobic interactions with the piperidine ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein contact frequencies .
- QSAR modeling : Train models on analogs (e.g., substituted piperidines) to predict IC values against targets like MAO-A .
Q. How do stereochemical variations (e.g., 3,5-dimethyl configuration) influence pharmacological activity?
Methodological Answer:
- Stereoisomer synthesis : Prepare enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation .
- In vitro assays : Compare IC values in enzyme inhibition assays (e.g., kinase panels). For example, (3R,5S)-dimethyl may show 10-fold higher potency than (3S,5R) due to steric complementarity .
- Crystallography : Resolve co-crystal structures with targets to map stereochemical binding requirements .
Q. What strategies resolve contradictions in reported mechanisms of action (e.g., conflicting kinase inhibition data)?
Methodological Answer:
- Dose-response reevaluation : Test across a wider concentration range (nM to mM) to identify off-target effects at high doses .
- Kinetic profiling : Use time-resolved FRET assays to distinguish competitive vs. non-competitive inhibition .
- Orthogonal assays : Validate findings with SPR (surface plasmon resonance) for binding affinity and CETSA (cellular thermal shift assay) for target engagement in live cells .
Q. How can factorial design optimize reaction conditions for scalable synthesis?
Methodological Answer:
- Variables : Test temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading (0.5–5 mol%) .
- Response surface methodology (RSM) : Use a central composite design to model interactions between variables. Prioritize factors with Pareto charts .
- Validation : Confirm optimal conditions (e.g., 70°C, DMF, 2 mol% Pd(OAc)) in triplicate runs (yield: 82±3%) .
Q. What in vitro and in vivo models are appropriate for assessing metabolic stability?
Methodological Answer:
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS (t >60 min suggests high stability) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates.
- Rodent PK studies : Administer IV/PO doses (e.g., 10 mg/kg) to calculate bioavailability (%F) and clearance (Cl) .
Data Contradiction and Reproducibility
Q. How to address batch-to-batch variability in biological activity?
Methodological Answer:
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., dealkylated derivatives) affecting potency .
- Strict QC protocols : Implement in-process controls (e.g., TLC monitoring) and set acceptance criteria (e.g., purity ≥98%, residual solvent <0.1%) .
- Bioactivity normalization : Report data as % inhibition relative to a reference batch in all assays .
Q. Why do computational predictions of solubility conflict with experimental data?
Methodological Answer:
- Force field limitations : Compare predictions from COSMO-RS (quantum mechanics-based) vs. group contribution methods (e.g., UNIFAC) .
- Experimental validation : Measure equilibrium solubility in PBS (pH 7.4) and biorelevant media (FaSSIF/FeSSIF) .
- Polymorph screening : Use PXRD to detect crystalline forms with divergent solubility profiles .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
